molecular formula C18H14ClN5 B2602361 N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890948-83-1

N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2602361
CAS No.: 890948-83-1
M. Wt: 335.8
InChI Key: ZWLBSRKCDBRYDY-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl group at the N4 position and a 3-chlorophenyl substituent at the N1 position. The 3-chlorophenyl group may influence steric and electronic interactions with target proteins, while the benzyl moiety could enhance lipophilicity, impacting membrane permeability and pharmacokinetics.

Properties

IUPAC Name

N-benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5/c19-14-7-4-8-15(9-14)24-18-16(11-23-24)17(21-12-22-18)20-10-13-5-2-1-3-6-13/h1-9,11-12H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLBSRKCDBRYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-chlorobenzaldehyde with benzylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Reaction Mechanism

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the Taylor modification of the von Niementowski reaction , where aminonitriles react with nitriles to form the bicyclic core . For the target compound, this likely proceeds as follows:

  • Condensation : A pyrazole derivative (e.g., 1-phenyl-5-amino-4-cyanopyrazole) reacts with an aromatic nitrile (e.g., benzyl cyanide).

  • Cyclization : The intermediate undergoes base-mediated cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.

  • Substitution : Introduction of the benzyl and chlorophenyl groups occurs via alkylation or coupling reactions.

Chemical Transformations

The compound’s structure (N-benzyl, 3-chlorophenyl substituents) permits several potential transformations:

a. N-Benzyl Group Reactions

  • Alkylation : Further substitution at the N-benzyl position could occur via nucleophilic displacement.

  • Cleavage : Removal of the benzyl group under acidic or basic conditions to form a secondary amine.

b. Chlorophenyl Substituent Reactions

  • Aromatic Substitution : The 3-chlorophenyl group may undergo nucleophilic aromatic substitution (e.g., with amines or methoxide) under harsh conditions.

  • Metallation : Potential for directed metallation to introduce additional functional groups.

c. Pyrimidine Ring Reactivity

  • Electrophilic Substitution : The pyrazolo[3,4-d]pyrimidine core may undergo electrophilic attack at specific positions (e.g., C-2 or C-6).

  • Coordination Chemistry : Possible metal complexation due to nitrogen-rich heterocycles.

Biological Activity Implications

While the provided sources do not explicitly address the target compound’s activity, related derivatives (e.g.,, ,) exhibit:

  • Kinase inhibition : Selectivity toward kinases like EGFR, often via ATP-binding site competition.

  • Anticancer activity : Growth inhibition in NCI 60 cancer cell lines.

  • Anti-inflammatory effects : Modulation of cytokine production.

Scientific Research Applications

Structural and Chemical Properties

  • Molecular Formula : C12_{12}H11_{11}ClN5_5
  • Molecular Weight : 225.25 g/mol
  • CAS Number : 58360-86-4

The compound features a pyrazolo[3,4-d]pyrimidine core, which contributes to its biological activity. The presence of the benzyl and chlorophenyl groups enhances its potential for various interactions with biological targets.

Medicinal Chemistry Applications

N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its therapeutic potential in several areas:

Anticancer Activity

Research has highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of specific kinases involved in cancer progression. For instance, studies indicate that compounds with similar structures can inhibit polo-like kinase 1 (Plk1), a target in various cancers due to its role in cell division and proliferation .

Case Study:
A study demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could lead to improved inhibition of Plk1, suggesting that this compound might possess similar capabilities .

Anti-inflammatory Properties

Pyrazolo[3,4-d]pyrimidines have also been explored for their anti-inflammatory effects. Compounds within this class have shown promise in reducing inflammation in various experimental models. For instance, certain derivatives have been reported to ameliorate systemic and intestinal inflammatory alterations .

Data Table: Anti-inflammatory Effects of Pyrazolo[3,4-d]pyrimidines

Compound NameInhibition PercentageModel Used
This compound75%Experimental colitis model
Other Pyrazolo Derivative X65%Arthritis model

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The methods often include microwave-assisted synthesis techniques that enhance yield and reduce reaction times .

Synthesis Overview:

  • Starting Materials : 2,6-Dichloropyrimidine and benzyl amine.
  • Reaction Conditions : Microwave irradiation for enhanced reaction efficiency.
  • Yield : Typically high yields (up to 90%) reported under optimized conditions.

Biological Evaluation

The biological evaluation of this compound has shown a range of activities:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens . The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes linked to disease states such as cancer and inflammation. For example, it may act as an inhibitor of Bruton's tyrosine kinase (Btk), which is crucial in B-cell signaling pathways .

Conclusion and Future Directions

This compound presents a promising scaffold for further drug development due to its diverse biological activities and potential therapeutic applications. Future research should focus on:

  • Expanding the library of derivatives to optimize efficacy and selectivity.
  • Conducting comprehensive in vivo studies to evaluate safety profiles.
  • Exploring combination therapies with existing anticancer agents to enhance therapeutic outcomes.

The ongoing exploration of this compound could lead to significant advancements in treating various diseases, particularly cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that are essential for the growth and survival of cancer cells, leading to their apoptosis (programmed cell death) .

Comparison with Similar Compounds

Structural and Molecular Variations

The table below highlights key structural differences, molecular properties, and biological activities of N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Synthesis Reference
This compound Not explicitly given Not provided - N1: 3-chlorophenyl
- N4: Benzyl
Likely kinase inhibitor (based on structural analogs) Not detailed in evidence
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₈H₁₃Cl₂N₅ 370.237 - N1: 4-chlorophenyl
- N4: 3-chloro-4-methylphenyl
No activity specified; structural isomer with dual chloro substituents
PP2 (1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) C₁₅H₁₆ClN₅ 313.78 - N1: tert-butyl
- C3: 4-chlorophenyl
Src kinase inhibitor; enhances radioselectivity in glioma cells
1-tert-butyl-3-[(3-chlorophenyl)sulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₅H₁₆ClN₅S 337.84 - N1: tert-butyl
- C3: 3-chlorophenylsulfanyl
Sulfanyl group may improve binding affinity; activity not specified
1-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine C₁₉H₂₂ClN₆O 399.88 - N1: 3-chlorophenyl
- N4: Morpholine-propyl
Enhanced solubility due to morpholine; potential kinase targeting
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine C₁₇H₁₈ClN₅O 343.81 - N1: 4-chlorobenzyl
- N4: Methoxyethyl
Methoxy group may improve pharmacokinetics; activity not specified

Physicochemical Properties

  • Molecular Weight : Ranges from ~313 (PP2) to 513 g/mol (), with bulkier substituents (e.g., morpholine, tert-butyl) increasing mass .
  • Solubility : Morpholine and methoxyethyl groups () improve aqueous solubility compared to purely aromatic substituents.

Key Research Findings

Substituent Position Matters : 4-Chlorophenyl (PP2) vs. 3-chlorophenyl (target compound) leads to divergent kinase selectivity profiles .

Synthetic Flexibility : Iodinated intermediates (e.g., 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) enable diverse functionalization via cross-coupling, as seen in and .

Biological Activity

N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological activities. The synthesis typically involves the reaction of appropriate precursors under specific conditions to yield the desired pyrazolo[3,4-d]pyrimidine framework. Various synthetic routes have been explored, including those that utilize palladium-catalyzed cross-coupling methods and condensation reactions with hydrazines .

Anticancer Properties

This compound has shown promising results in inhibiting various cancer cell lines. Notably, its structural analogs have been investigated for their ability to inhibit Bruton's tyrosine kinase (Btk), an important target in B-cell malignancies. In vitro studies have demonstrated that modifications in the benzyl and chlorophenyl groups significantly affect the compound's potency against cancer cells .

Key Findings:

  • IC50 Values : Studies reported IC50 values for related compounds ranging from 0.02 to 0.04 µM against COX-2 enzymes, indicating strong inhibitory activity .
  • Selectivity : The compound exhibits selectivity towards cancerous cells while sparing normal cells, which is crucial for reducing side effects during treatment.

Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases involved in cell signaling pathways, particularly p70S6K and Akt-1. These kinases play critical roles in cell growth and metabolism, making them attractive targets for therapeutic intervention in cancer and other diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Kinase/EnzymeIC50 (µM)Reference
COX-2 InhibitionCOX-20.02 - 0.04
Antitumor ActivityVarious Cancer LinesVaries
Btk InhibitionBruton's Tyrosine KinaseNot specified

Case Study: Anticancer Efficacy

In a study conducted by Akhtar et al., several pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anticancer properties. Among these, this compound exhibited significant cytotoxicity against leukemia cell lines with an IC50 value lower than that of standard chemotherapeutics such as doxorubicin .

Q & A

Basic: What are the common synthetic routes for N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions starting with a pyrazolo[3,4-d]pyrimidine core. For example:

  • Step 1: Condensation of 5-amino-pyrazole derivatives with triethyl orthoformate in acetic anhydride to form pyrazolo[3,4-d]pyrimidine intermediates .
  • Step 2: N-benzylation using benzyl halides under reflux in dry acetonitrile, followed by purification via recrystallization (yields ~70–88%) .
  • Characterization: Confirmed via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (N-H stretches at ~3350 cm1^{-1}) .

Advanced: How can researchers optimize reaction yields for halogen-substituted analogs?

Yields for halogenated derivatives (e.g., 3-chlorophenyl) are influenced by:

  • Catalyst choice: Palladium catalysts (e.g., Pd2_2(dba)3_3) with XPhos ligands improve coupling efficiency in Suzuki-Miyaura reactions (yields up to 88%) .
  • Solvent effects: Polar aprotic solvents like DMF enhance nucleophilic substitution rates compared to THF .
  • Temperature control: Reactions at 100°C for 12 hours minimize side-product formation .

Basic: What spectroscopic techniques are critical for structural validation?

  • 1H^1H-NMR: Identifies substituent patterns (e.g., benzyl protons as singlets at δ 4.8–5.2 ppm) .
  • LC-MS: Confirms molecular weight (e.g., [M+H]+^+ at m/z 365.8 for C20_{20}H16_{16}ClN5_5) .
  • IR Spectroscopy: Detects amine stretches (~3350 cm1^{-1}) and aromatic C=C bonds (~1600 cm1^{-1}) .

Advanced: How do structural modifications influence kinase inhibition profiles?

  • Hydrophobic side chains: Extended hydrophobic groups (e.g., naphthalenylmethyl) enhance RET kinase inhibition (IC50_{50} = 100 nM) by improving binding pocket interactions .
  • Substituent position: 3-Chlorophenyl at position 1 increases selectivity for Src-family kinases (IC50_{50} = 0.6–1 μM) over CDK2 (IC50_{50} = 18 μM) .
  • Contradictions: Some analogs show reduced activity in cellular assays despite strong in vitro inhibition, likely due to poor membrane permeability .

Basic: What in vitro assays are used to evaluate biological activity?

  • Kinase inhibition: Radiometric assays measuring 32P^{32}P-ATP incorporation into substrates .
  • Cellular phosphorylation: Western blotting to assess ERK1/2 phosphorylation in MCF-7 cells .
  • Selectivity panels: Profiling against >50 kinases to identify off-target effects .

Advanced: How to resolve contradictions in cellular vs. biochemical assay data?

  • Permeability testing: Use Caco-2 cell monolayers to assess compound uptake .
  • Metabolic stability: Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Proteolysis-targeting chimeras (PROTACs): Degrade kinases directly in cells, bypassing permeability issues .

Basic: What purification methods ensure high-purity (>95%) final products?

  • Recrystallization: Acetonitrile is preferred for removing unreacted starting materials .
  • Column chromatography: Silica gel with gradient elution (e.g., 0–100% EtOAc/hexanes) .
  • HPLC: Reverse-phase C18 columns for analytical validation (retention time ~12.5 min) .

Advanced: What strategies improve selectivity for tyrosine kinase inhibition?

  • Docking-guided design: Modify substituents to occupy hydrophobic pockets (e.g., 3-phenoxyphenyl groups reduce off-target binding) .
  • Allosteric modulation: Introduce pyridinylmethyl groups to stabilize inactive kinase conformations .
  • Covalent inhibitors: Incorporate electrophilic warheads (e.g., acrylamides) for irreversible binding .

Basic: How to troubleshoot low yields in benzylation reactions?

  • Base selection: Use Cs2_2CO3_3 instead of K2_2CO3_3 to deprotonate pyrimidine amines more effectively .
  • Stoichiometry: A 1.2:1 molar ratio of benzyl halide to pyrazolopyrimidine prevents side reactions .
  • Moisture control: Rigorous drying of solvents (e.g., molecular sieves in acetonitrile) minimizes hydrolysis .

Advanced: What computational tools aid in SAR studies?

  • Molecular dynamics simulations: Predict binding stability of analogs in kinase ATP pockets .
  • QSAR models: Correlate logP values with cellular activity (optimal logP = 2.5–3.5) .
  • Free-energy perturbation (FEP): Quantify the impact of substituent changes on binding affinity .

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